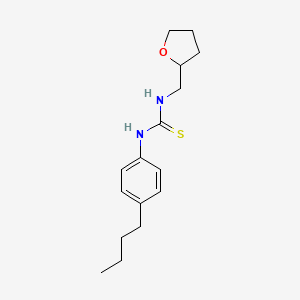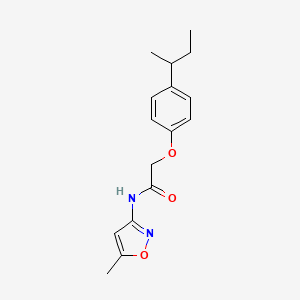
N-(4-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Descripción general
Descripción
N-(4-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, commonly known as BUFT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BUFT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiourea derivatives have been synthesized and characterized extensively, demonstrating their potential as lead compounds for various applications. For instance, 1-acyl-3-(2'-aminophenyl) thiourea derivatives exhibit significant anti-intestinal nematode activities, highlighting their potential as antiparasitic agents (Duan et al., 2010). Structural, vibrational, and electronic characterizations of these derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, provide insights into their chemical behaviors and potential applications in fields like non-linear optics (NLO) and molecular electronics (Lestard et al., 2015).
Biological Activities
Thiourea derivatives have shown promising biological activities, including antifungal, antimicrobial, and anti-inflammatory effects. The synthesis and bioactivity evaluation of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea reveal good fungicidal activities, indicating the potential for agricultural applications (Xue et al., 2008).
Coordination Chemistry and Metal Complexes
The coordination chemistry of thiourea derivatives with metals such as platinum, palladium, and copper has been extensively explored, leading to the development of complexes with significant catalytic, biological, and materials science applications. For example, N-acyl-thioureas coordinate to Pt(II) and Pd(II) ions in a bidentate S,O manner, enhancing their application in medicinal studies and as potential drugs for treating diseases like cancer and microbial infections (Lapasam & Kollipara, 2020).
Catalysis and Organic Synthesis
In catalysis, thiourea derivatives have been applied as ligands in palladium-catalyzed cross-coupling reactions, demonstrating their utility in synthesizing biaryl products efficiently (Wu et al., 2008). Furthermore, the acid-free, organocatalytic acetalization of aldehydes and ketones showcases the role of thiourea derivatives in green chemistry applications (Kotke & Schreiner, 2006).
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)17-12-15-6-4-11-19-15/h7-10,15H,2-6,11-12H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFYMUYOIDQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4064269.png)

![N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4064293.png)
![N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4064298.png)

![2-[2-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4064339.png)
![N-(2-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064347.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4064358.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4064361.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4064363.png)
![6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4064370.png)
![3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]amino}carbonyl)phenyl acetate](/img/structure/B4064376.png)